3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile
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Description
3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29. The purity is usually 95%.
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Scientific Research Applications
Cyclotetramerization and Anticancer Reactivity
Compounds similar to 3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile have been synthesized, exhibiting significant anticancer reactivity. Research by Mørkved et al. (2008) demonstrated the synthesis of pyrazine-2,3-dicarbonitriles with sulfanyl groups, leading to the formation of zinc azaphthalocyanines and phthalocyanines with potential anticancer applications (Mørkved et al., 2008).
Synthesis of Fully Substituted Pyrazoles
Sun et al. (2015) developed a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles, enhancing the efficiency of bond formation, including C-S and C-N bonds. This method features low-cost substrates and broad substrate scopes, indicating its utility in synthesizing a wide range of compounds for various applications (Sun et al., 2015).
Novel Sulfanyl-Substituted Pyrazoles
Lipin et al. (2020) synthesized previously unknown 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, showcasing the versatility of sulfanyl-substituted compounds in creating novel molecules with potential biological and chemical properties (Lipin et al., 2020).
Catalytic Applications
Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the role of sulfanyl groups in catalytic processes (Tayebi et al., 2011).
Green Synthesis
Nikpassand et al. (2021) highlighted the green synthesis of 5-amino-bispyrazole-4-carbonitriles using Fe3O4@SiO2@vanillin@thioglycolic acid magnetic nanoparticles, pointing towards environmentally friendly methodologies for synthesizing complex molecules (Nikpassand et al., 2021).
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-9-2-4-10(5-3-9)16-12-11(8-13)14-6-7-15-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKWVAGALOUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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